CHD5

描述

CHD-5,也称为染色质结构域解旋酶DNA结合蛋白5,是染色质结构域解旋酶DNA结合蛋白家族的一员。该家族的特征是具有染色质结构域、解旋酶ATP结合域和一个额外的功能域。CHD-5是一种神经元特异性蛋白,在染色质重塑和基因转录中起着至关重要的作用。 它也被认为是一个潜在的肿瘤抑制基因,特别是在神经母细胞瘤的背景下 .

科学研究应用

CHD-5有几种科学研究应用,包括:

化学: 用于与染色质重塑和基因转录相关的研究。

生物学: 在神经系统发育中发挥作用,并作为肿瘤抑制因子。

医学: 正在研究其在治疗神经母细胞瘤和其他癌症方面的潜在作用。

工业: 用于生产药物和农用化学品

准备方法

合成路线和反应条件

CHD-5的合成涉及复杂的生化过程。 一种方法包括在金属催化剂存在下,用氢供体还原间苯二酚,生成1,3-环己二酮,它是CHD-5的前体 。该过程通常涉及高压和碱性条件。

工业生产方法

化学反应分析

反应类型

CHD-5会经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括氢气和金属催化剂,例如钯碳。

取代: 常用试剂包括卤素和亲核试剂,在各种条件下进行。

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会生成酮或醛,而还原可能会生成醇或烃 .

作用机制

CHD-5通过与组蛋白结合并调节基因转录来发挥作用。它专门识别并结合组蛋白H3的三甲基化“Lys-27”(H3K27me3)和非甲基化“Lys-4”。作为组蛋白脱乙酰酶NuRD复合体的组成部分,它参与染色质的重塑。 CHD-5激活促进神经元末端分化的基因表达,并正向调节组蛋白H3在“Lys-27”上的三甲基化,从而抑制促进非神经元细胞谱系分化的基因 .

相似化合物的比较

类似化合物

CHD1: 染色质结构域解旋酶DNA结合蛋白家族的另一个成员,参与染色质重塑。

CHD2: 与CHD-5类似,它在基因转录和染色质重塑中发挥作用。

CHD3: 在染色质重塑中发挥作用,并且是NuRD复合物的一部分。

CHD-5的独特性

CHD-5的独特性在于其神经元特异性表达及其作为神经母细胞瘤中潜在肿瘤抑制因子的作用。 与染色质结构域解旋酶DNA结合蛋白家族的其他成员不同,CHD-5专门调节参与神经元末端分化的基因,并抑制促进非神经元细胞谱系分化的基因 .

生物活性

Chromodomain helicase DNA binding protein 5 (CHD5) is a member of the CHD family of chromatin remodeling proteins, known for its role as a tumor suppressor gene (TSG). This article explores the biological activity of this compound, particularly its implications in cancer biology, cellular processes, and potential therapeutic applications. The findings are supported by various studies, case analyses, and data tables that highlight this compound's functions and mechanisms.

Biological Functions and Mechanisms

This compound is primarily recognized for its involvement in regulating cell proliferation, apoptosis, and senescence. Its biological activities are mediated through several mechanisms:

- Tumor Suppression : this compound acts as a TSG by regulating pathways associated with cell cycle control and apoptosis. It has been shown to upregulate p53 through the activation of p19 Arf, thereby influencing cellular responses to stress and oncogenic signals .

- Cell Cycle Regulation : In chronic myeloid leukemia (CML) cells, overexpression of this compound leads to cell cycle arrest at the G2/M phase and promotes apoptosis. This is associated with increased levels of p21 and altered phosphorylation states of cyclin-dependent kinases (CDKs), indicating a robust mechanism for inhibiting tumor cell proliferation .

- Epigenetic Regulation : this compound is subject to epigenetic modifications that can silence its expression in various cancers. Methylation of its promoter region has been linked to reduced expression levels in neuroblastomas and colorectal cancers (CRCs), suggesting that restoring this compound function could be a potential therapeutic strategy .

Case Studies

Several studies have illustrated the role of this compound in various cancer types:

- Neuroblastoma : Research indicates that high expression levels of this compound correlate with favorable clinical outcomes. Inactivation typically occurs via deletion or epigenetic silencing rather than mutations .

- Chronic Myeloid Leukemia (CML) : A study demonstrated that activation of this compound significantly inhibited CML cell proliferation and induced apoptosis, highlighting its potential as a therapeutic target in hematological malignancies .

- Colorectal Cancer (CRC) : Overexpression of this compound in CRC cell lines led to decreased cell growth and increased apoptosis, further supporting its role as a TSG in gastrointestinal tumors .

Table 1: Summary of this compound Functions in Different Cancer Types

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Neuroblastoma | Epigenetic regulation, p53 activation | Favorable prognosis |

| Chronic Myeloid Leukemia | Cell cycle arrest, apoptosis induction | Reduced proliferation |

| Colorectal Cancer | Cell growth inhibition, apoptosis promotion | Decreased tumor growth |

Table 2: Effects of this compound Overexpression on Cellular Markers

| Marker | Pre-Overexpression Levels | Post-Overexpression Levels |

|---|---|---|

| p21 | Low | High |

| Cyclin B1 | High | Low |

| Cleaved Caspase-3 | Low | High |

| Bcl-2 | High | Low |

Research Findings

Recent pan-cancer analyses have identified this compound as a potential biomarker for glioma and other malignancies. Its expression levels were found to correlate positively with microsatellite instability (MSI) in several cancer types, suggesting that it may play a role in DNA damage response pathways . Furthermore, studies have indicated that the downregulation of this compound can lead to enhanced DNA damage response mechanisms, which are often associated with poor patient outcomes .

属性

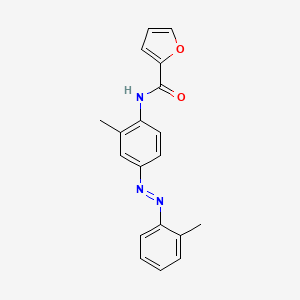

IUPAC Name |

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQWQMVBBQKHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701040171 | |

| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289494-16-2 | |

| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 289494-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CHD-5, chemically known as (E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide, is a potent antagonist of the aryl hydrocarbon receptor (AHR). [, , ] The AHR is a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, cell cycle regulation, and immune responses. [, , ]

A: While the exact binding mechanism is yet to be fully elucidated, CHD-5 acts as a competitive antagonist, likely binding to the ligand-binding domain of the AHR and preventing the binding of agonists. [, , ] This, in turn, inhibits AHR activation and downstream signaling.

A: By inhibiting AHR, CHD-5 effectively blocks agonist-induced AHR nuclear translocation, preventing the formation of the AHR-ARNT complex, and subsequently suppressing the transcription of AHR target genes. [, , ] This leads to the inhibition of AHR-mediated enzyme activity and changes in gene expression profiles related to xenobiotic metabolism, cell cycle control, and immune function. [, , ]

A: CHD-5 is a derivative of the known AHR antagonist CH223191. Research indicates that incorporating electronegative groups at the R1 position of the CH223191 scaffold significantly enhances AHR antagonistic properties. [, , ] CHD-5, with its specific R1 group, exemplifies this structure-activity relationship.

A: Studies demonstrate that CHD-5 exhibits potent AHR antagonistic activity comparable to, and in some assays even exceeding, that of its parent compound, CH223191. [, , ] Importantly, unlike CH223191, CHD-5 does not display AHR-independent proproliferative effects, suggesting improved selectivity. [, , ]

ANone: The provided research primarily focuses on the discovery and in vitro characterization of CHD-5 as a novel AHR antagonist. Information on its stability under various conditions and potential formulation strategies is not elaborated upon in these studies.

ANone: The research presented primarily focuses on the in vitro characterization of CHD-5. Data regarding its absorption, distribution, metabolism, excretion, and in vivo activity is not discussed.

ANone: No, the research papers provided do not discuss in vivo efficacy studies or clinical trials for CHD-5. The focus remains on its synthesis and in vitro characterization as a potent and selective AHR antagonist.

ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles of CHD-5. Further investigations are needed to explore these aspects.

ANone: The provided research focuses on the pharmacological characterization of CHD-5 and does not address its environmental impact or degradation.

ANone: The provided research does not include comparative analyses with other AHR antagonists, nor does it offer information on production costs or broader impact assessments.

ANone: Further research on CHD-5 could investigate:

A: The discovery of CHD-5 as a potent and selective AHR antagonist provides a valuable tool for investigating the role of AHR in various physiological and pathological processes. [, , ] It offers a starting point for the development of novel therapeutics targeting AHR signaling for the treatment of diseases where AHR dysregulation is implicated.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。